4-FLUORO-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]BENZAMIDE
Description
4-FLUORO-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a fluorine atom, a tetrazole ring, and a benzamide group
Properties
IUPAC Name |
4-fluoro-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O/c15-11-6-4-9(5-7-11)14(21)16-12-3-1-2-10(8-12)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVPNQRCKZSWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]BENZAMIDE typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, a fluorobenzene derivative, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Tetrazole Formation: The amine group reacts with sodium azide under acidic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-FLUORO-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3-FLUORO-N-[3-(1H-TETRAZOL-5-YL)PHENYL]BENZAMIDE: Similar structure but with a different position of the fluorine atom.
N-(1-(3-FLUORO-4-MORPHOLINOPHENYL)-1H-TETRAZOL-5-YL)AMIDES: Compounds with morpholine substitution.
Uniqueness
4-FLUORO-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DNA gyrase makes it a promising candidate for antibacterial research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
